molecular formula C5H8N2O2 B13561921 3-Methoxy-5-methylisoxazol-4-amine

3-Methoxy-5-methylisoxazol-4-amine

Cat. No.: B13561921
M. Wt: 128.13 g/mol
InChI Key: CELLKHBWKDYOQE-UHFFFAOYSA-N
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Description

3-methoxy-5-methyl-1,2-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-5-methyl-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxy-5-methylisoxazole with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-methoxy-5-methyl-1,2-oxazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-5-methyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-methoxy-5-methyl-1,2-oxazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-5-methylisoxazole
  • 3-amino-5-methylisoxazole
  • 4-methoxy-5-methyl-1,2-oxazole

Uniqueness

3-methoxy-5-methyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-methoxy-5-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C5H8N2O2/c1-3-4(6)5(8-2)7-9-3/h6H2,1-2H3

InChI Key

CELLKHBWKDYOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)OC)N

Origin of Product

United States

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